molecular formula C6H8F2O B164979 Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) CAS No. 128073-32-5

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI)

Cat. No.: B164979
CAS No.: 128073-32-5
M. Wt: 134.12 g/mol
InChI Key: DXBUWLDERLGAIQ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) is a chemical compound with the molecular formula C6H8F2O and a molecular weight of 134.13 g/mol It is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a methyl group, along with an ethanone moiety

Preparation Methods

The synthesis of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclopropanation of a suitable alkene with a difluorocarbene source, followed by oxidation to introduce the ethanone functionality . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) can be compared with other similar compounds, such as:

    1-(2,2-Difluoroethyl)cyclopropane: Similar in structure but lacks the ethanone functionality.

    1-(2,2-Difluoro-1-methylcyclopropyl)methanol: Contains a hydroxyl group instead of the ethanone group.

    1-(2,2-Difluoro-1-methylcyclopropyl)propane: Differs by having a longer carbon chain.

The uniqueness of Ethanone, 1-(2,2-difluoro-1-methylcyclopropyl)-(9CI) lies in its specific combination of the cyclopropyl ring with difluoro and ethanone functionalities, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-difluoro-1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c1-4(9)5(2)3-6(5,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBUWLDERLGAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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